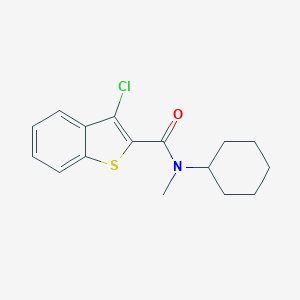![molecular formula C19H27N3O2S B319195 N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide](/img/structure/B319195.png)
N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide is a complex organic compound with a molecular formula of C20H29N3O2S. This compound is known for its unique structural features, which include a cyclohexyl group, a benzamide core, and a thioamide linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Thioamide Group: The thioamide group can be introduced by reacting the benzamide with a thioamide reagent such as Lawesson’s reagent.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a nucleophilic substitution reaction using cyclohexylamine.
Final Coupling: The final coupling step involves reacting the intermediate with 3-methylbutanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The thioamide group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide: Unique due to its specific structural features and functional groups.
This compound analogs: Compounds with similar core structures but different substituents, such as different alkyl or aryl groups.
Uniqueness
This compound stands out due to its combination of a cyclohexyl group, a benzamide core, and a thioamide linkage. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C19H27N3O2S |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
N-cyclohexyl-2-(3-methylbutanoylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C19H27N3O2S/c1-13(2)12-17(23)22-19(25)21-16-11-7-6-10-15(16)18(24)20-14-8-4-3-5-9-14/h6-7,10-11,13-14H,3-5,8-9,12H2,1-2H3,(H,20,24)(H2,21,22,23,25) |
InChIキー |
SNOOATULOITEAX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2CCCCC2 |
正規SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-2-{[(propionylamino)carbothioyl]amino}benzamide](/img/structure/B319113.png)
![2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide](/img/structure/B319115.png)
![2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide](/img/structure/B319116.png)
![2,4-dichloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B319117.png)




![N-cyclohexyl-N-methyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B319126.png)
![4-{[(3-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B319127.png)
![2-methoxy-N-{4-[(methylanilino)sulfonyl]phenyl}benzamide](/img/structure/B319128.png)
![N-{4-[(methylanilino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide](/img/structure/B319129.png)
![2-(4-methoxyphenoxy)-N-{4-[(methylanilino)sulfonyl]phenyl}acetamide](/img/structure/B319130.png)
![2-(2-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B319133.png)
